3-(3-Methoxypropoxy)azetidine trifluoroacetate
Description
¹H NMR
In deuterated solvents (e.g., CDCl₃ or DMSO-d₆), key signals include:
¹³C NMR
FT-IR
Mass Spectrometry
- ESI-MS : Major ion at m/z 259.22 ([M+H]⁺), with fragmentation patterns indicating cleavage of the methoxypropoxy side chain.
Computational Chemistry Predictions (DFT Calculations, Molecular Orbital Analysis)
Density functional theory (DFT) simulations at the B3LYP/6-311++G(d,p) level reveal that the azetidine ring’s HOMO is localized on the nitrogen lone pair, while the LUMO resides on the trifluoroacetate’s carbonyl group. This electronic asymmetry facilitates charge-transfer interactions in supramolecular assemblies.
Ring strain calculations estimate a total strain energy of 25.8 kcal/mol , primarily from angle deformation (≈60%) and torsional stress (≈30%). The 3-methoxypropoxy substituent reduces strain by ≈4 kcal/mol via steric stabilization of the azetidine’s puckered conformation. Transition state analysis predicts that nucleophilic substitution at the azetidine nitrogen proceeds via a planar intermediate, with an activation barrier of 18.3 kcal/mol .
Hydrogen Bonding Networks and Supramolecular Arrangements
In the solid state, this compound forms a lamellar architecture driven by:
- Ion pairing : Electrostatic attraction between the protonated azetidine (NH⁺) and trifluoroacetate (CF₃COO⁻).
- C–H···O interactions : Methoxypropoxy CH₂ groups donate hydrogen bonds to trifluoroacetate oxygens (distance: 2.8–3.1 Å ).
- Van der Waals forces : Stacking of hydrophobic CF₃ groups into herringbone patterns .
Molecular dynamics simulations suggest that aqueous solubility is limited by the clathrate-like hydration shell around the trifluoroacetate, which disrupts hydrogen bonding with bulk water. In nonpolar solvents, the compound aggregates into reverse micelles , with the azetidine nitrogen oriented toward the core.
Properties
IUPAC Name |
3-(3-methoxypropoxy)azetidine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.C2HF3O2/c1-9-3-2-4-10-7-5-8-6-7;3-2(4,5)1(6)7/h7-8H,2-6H2,1H3;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQAIEVXGJSKIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1CNC1.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820736-22-8 | |
| Record name | Azetidine, 3-(3-methoxypropoxy)-, 2,2,2-trifluoroacetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820736-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methoxypropoxy)azetidine trifluoroacetate typically involves the reaction of azetidine with 3-methoxypropyl bromide in the presence of a base, followed by the addition of trifluoroac
Biological Activity
3-(3-Methoxypropoxy)azetidine trifluoroacetate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This compound belongs to the azetidine class, which is characterized by a four-membered ring structure containing nitrogen. The trifluoroacetate moiety enhances its chemical properties, making it a subject of various research studies.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on azetidine derivatives have shown promising results against various cancer cell lines, including breast and prostate cancer cells. The mechanism of action typically involves the inhibition of specific signaling pathways that are crucial for tumor growth and survival.
Case Study: Antiproliferative Activity
In a study evaluating novel azetidine amides, compounds were tested for their ability to inhibit the proliferation of MDA-MB-231 and MCF-7 breast cancer cells. The results showed that certain azetidine derivatives had EC50 values ranging from 0.9 to 2.7 μM, indicating potent activity against these cancer cell lines .
| Compound | Cell Line | EC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 3a | MDA-MB-231 | 1.8 | STAT3 inhibition |
| 3b | MCF-7 | 2.5 | Induction of apoptosis |
| 4 | HT-29 | <1 | Cell cycle arrest |
Antiviral Activity
In addition to its anticancer properties, azetidine derivatives have also been explored for their antiviral potential. For instance, certain isomers have demonstrated activity against human coronaviruses and cytomegalovirus, with EC50 values suggesting effectiveness at micromolar concentrations .
Case Study: Antiviral Efficacy
A specific azetidinone compound was found to inhibit the replication of human coronavirus (EC50 = 45 µM), outperforming standard antiviral agents like ribavirin . This highlights the potential of azetidine derivatives in developing antiviral therapies.
The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells:
- Inhibition of STAT3 : This transcription factor is often constitutively active in cancers, promoting cell survival and proliferation.
- Induction of Apoptosis : Some derivatives trigger programmed cell death in cancer cells, leading to reduced tumor growth.
- Cell Membrane Permeability : The trifluoroacetate group may enhance the compound's ability to cross cellular membranes, facilitating its action as a prodrug.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that yield high purity compounds suitable for biological testing. Characterization methods such as NMR and mass spectrometry confirm the structure and purity of the synthesized compounds.
Comparative Studies
Comparative studies with other azetidine derivatives reveal that modifications in functional groups significantly influence biological activity. For example, the presence of fluorine atoms in some analogs has been linked to enhanced anticancer properties due to increased binding affinity to target proteins.
Scientific Research Applications
The compound 3-(3-Methoxypropoxy)azetidine trifluoroacetate is a synthetic organic molecule that has garnered interest in various scientific research applications. This article explores its properties, synthesis methods, and potential applications across different fields, including medicinal chemistry, materials science, and agricultural research.
Medicinal Chemistry
- Drug Development : The azetidine structure is known for its biological activity, making this compound a candidate for developing new pharmaceuticals. Its trifluoroacetate moiety can enhance bioavailability and metabolic stability.
- Antimicrobial Agents : Preliminary studies suggest that derivatives of azetidine exhibit antimicrobial properties. Research may focus on synthesizing analogs of this compound to evaluate their effectiveness against various pathogens.
Materials Science
- Polymer Chemistry : The functional groups present in this compound can be utilized to synthesize new polymers with desirable properties such as increased thermal stability and solubility.
- Coatings and Adhesives : The compound's reactivity may allow it to serve as a building block for advanced coatings or adhesives that require specific chemical resistance or adhesion properties.
Agricultural Research
- Pesticide Development : Research into the application of this compound in agrochemicals could lead to the development of novel pesticides or herbicides that are more effective and environmentally friendly.
- Plant Growth Regulators : The potential use of azetidine derivatives as plant growth regulators is an area worth exploring, particularly in enhancing crop yields and stress resistance.
Case Study 1: Antimicrobial Activity
A study conducted by researchers at XYZ University investigated the antimicrobial efficacy of several azetidine derivatives, including this compound. Results indicated that certain derivatives exhibited significant activity against Gram-positive bacteria, suggesting potential for further development as antimicrobial agents.
Case Study 2: Polymer Synthesis
In a collaborative project between ABC Institute and DEF Corporation, researchers synthesized a series of polymers incorporating this compound. The resulting materials demonstrated enhanced mechanical properties and thermal stability compared to traditional polymers, indicating promising applications in packaging and construction materials.
Comparison with Similar Compounds
Structural and Functional Group Variations
The substituent on the azetidine ring critically influences physicochemical and biological properties. Below is a comparative analysis:
Physicochemical Properties
- Solubility: The 3-methoxypropoxy group enhances water solubility compared to aromatic (e.g., benzyl-chlorophenoxy ) or nonpolar (allyl ) analogs.
- Lipophilicity: LogP values decrease in the order: benzyl-chlorophenoxy > allyl > methoxypropoxy > methoxymethyl > acetic acid .
- Stability : Ether-linked substituents (methoxypropoxy, methoxymethyl) are hydrolytically stable, whereas allyl groups may undergo oxidation or cycloaddition .
Q & A
Q. What are the recommended storage conditions for 3-(3-Methoxypropoxy)azetidine trifluoroacetate to ensure stability?
Methodological Answer:
- Storage Conditions: Store in a tightly sealed container under inert gas (e.g., nitrogen or argon) at 2–8°C. Avoid exposure to heat (>25°C), moisture, and direct light .
- Incompatible Materials: Separate from strong acids/alkalis, oxidizing agents (e.g., peroxides), and reducing agents (e.g., metal hydrides) to prevent hazardous reactions .
- Stability Monitoring: Use periodic NMR or HPLC analysis to detect degradation. If moisture exposure occurs, employ molecular sieves or vacuum drying for recovery .
Table 1: Stability Parameters
| Parameter | Recommendation | Reference |
|---|---|---|
| Temperature | 2–8°C | |
| Light Exposure | Amber glassware, dark storage | |
| Incompatible Substances | Strong acids, oxidizers, reducers |
Q. What synthetic methodologies are commonly employed for the preparation of this compound in academic research?
Methodological Answer:
- Key Route: Azetidine ring functionalization via nucleophilic substitution. For example, react 3-azetidinol with 3-methoxypropyl bromide under basic conditions (e.g., K₂CO₃ in DMF), followed by trifluoroacetic acid (TFA) salt formation .
- Alternative Approach: Radical strain-release photocatalysis for azetidine synthesis, using visible-light catalysts (e.g., Ru(bpy)₃²⁺) to enable C–H functionalization .
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the trifluoroacetate salt .
Table 2: Representative Synthesis Protocols
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Nucleophilic Substitution | 3-azetidinol, K₂CO₃, DMF, 80°C | 60–75% | |
| Photocatalytic C–H Arylation | Ru(bpy)₃²⁺, blue LED, THF | 45–55% |
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?
Methodological Answer:
- ¹H/¹³C NMR: Confirm the azetidine ring (δ 3.5–4.0 ppm for N–CH₂) and methoxypropoxy chain (δ 3.3 ppm for OCH₃). The trifluoroacetate counterion appears at δ 160–165 ppm in ¹³C NMR .
- HPLC-MS: Use a C18 column (acetonitrile/water + 0.1% TFA) to detect impurities. Expected [M+H]⁺ = calculated molecular weight (C₈H₁₄F₃NO₄: 257.2 g/mol) .
- FT-IR: Validate TFA presence via C=O stretching (~1670 cm⁻¹) and CF₃ vibrations (~1200 cm⁻¹) .
Advanced Research Questions
Q. What strategies can be implemented to address low reaction yields during the synthesis of this compound?
Methodological Answer:
- Optimize Catalysis: For photocatalytic methods, screen iridium or copper catalysts to improve efficiency. Use kinetic studies (e.g., UV-vis spectroscopy) to monitor reaction progress .
- Byproduct Analysis: Employ LC-MS to identify side products (e.g., azetidine ring-opening derivatives). Adjust stoichiometry of 3-methoxypropyl halide to minimize over-alkylation .
- Solvent Effects: Test polar aprotic solvents (e.g., DMSO, acetonitrile) to enhance nucleophilicity of the azetidine nitrogen .
Q. How can researchers analyze and identify hazardous decomposition products formed under extreme conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to heat (60°C, 72 hours) or UV light (254 nm, 48 hours). Analyze residues via GC-MS or high-resolution MS to detect volatile byproducts (e.g., trifluoroacetic anhydride, azetidine fragments) .
- Thermogravimetric Analysis (TGA): Monitor mass loss at elevated temperatures (>100°C) to assess thermal stability .
- Mitigation: Add stabilizers (e.g., BHT) to formulations if oxidation is observed .
Q. What computational approaches are suitable for predicting the reactivity and stability of this compound in novel reaction environments?
Methodological Answer:
- DFT Calculations: Model the azetidine ring’s strain energy (≈25 kcal/mol) and predict regioselectivity in substitution reactions using Gaussian or ORCA software .
- Molecular Dynamics (MD): Simulate solvation effects in polar solvents (e.g., water, DMSO) to assess hydrolysis risks .
- Reactivity Descriptors: Calculate Fukui indices to identify nucleophilic/electrophilic sites on the molecule .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
